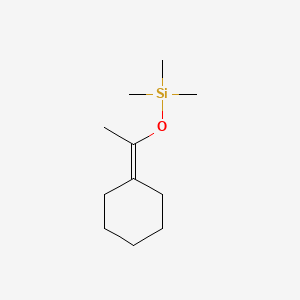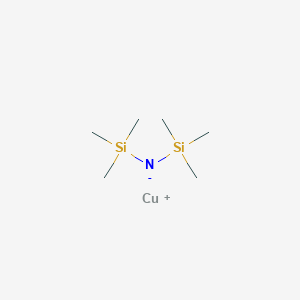
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is a coordination complex composed of a copper ion (Cu^+) and a bis(trimethylsilyl)amide ligand. This compound is part of a broader category of metal amides, which are known for their unique chemical properties and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide can be synthesized through a salt metathesis reaction. This involves the reaction of anhydrous copper chloride (CuCl) with an alkali metal bis(trimethylsilyl)amide, such as sodium bis(trimethylsilyl)amide. The reaction proceeds as follows: [ \text{CuCl} + \text{Na[N(SiMe}_3)_2]} \rightarrow \text{Cu[N(SiMe}_3)_2]} + \text{NaCl} ] The by-product, sodium chloride (NaCl), precipitates out as a solid and can be removed by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified by distillation or sublimation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The bis(trimethylsilyl)amide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions can produce a variety of copper(I) complexes with different ligands .
Applications De Recherche Scientifique
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other copper complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(trimethylsilyl)amide ligand stabilizes the copper ion and facilitates its interactions with other molecules. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Calcium bis(trimethylsilyl)amide
- Barium bis(trimethylsilyl)amide
Uniqueness
Copper(1+) trimethyl-N-(trimethylsilyl)silanaminide is unique due to the presence of the copper ion, which imparts distinct redox properties and catalytic activity.
Propriétés
Numéro CAS |
65225-97-0 |
|---|---|
Formule moléculaire |
C6H18CuNSi2 |
Poids moléculaire |
223.93 g/mol |
Nom IUPAC |
bis(trimethylsilyl)azanide;copper(1+) |
InChI |
InChI=1S/C6H18NSi2.Cu/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
Clé InChI |
JTSFUEIRXRBFHZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[N-][Si](C)(C)C.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)

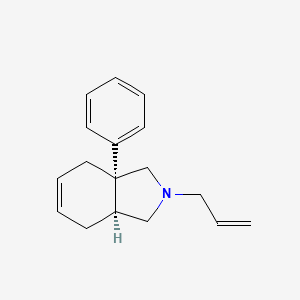

![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)


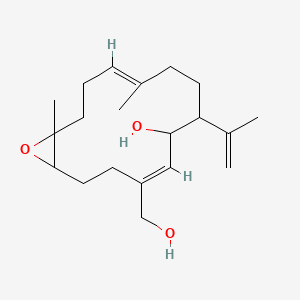
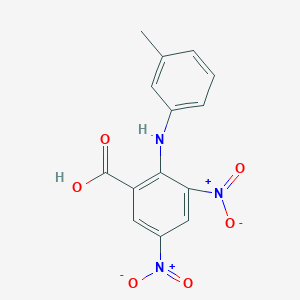
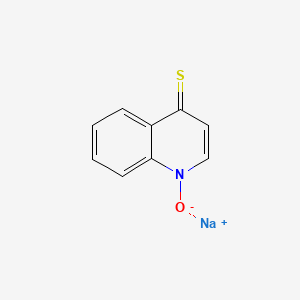

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

